4-(Diphenylmethyl)-1,3-oxazolidin-2-one
Overview
Description
4-(Diphenylmethyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing an oxygen and a nitrogen atom, with a diphenylmethyl group attached to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)-1,3-oxazolidin-2-one typically involves the reaction of diphenylmethylamine with glycidol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors in continuous flow systems has been shown to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The diphenylmethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the use of strong bases or acids to facilitate the replacement of the diphenylmethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(Diphenylmethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)-1,3-oxazolidin-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Similar in structure but lacks the oxazolidinone ring.
Oxazolidinone derivatives: Compounds with variations in the substituents on the oxazolidinone ring.
Uniqueness
4-(Diphenylmethyl)-1,3-oxazolidin-2-one is unique due to the presence of both the diphenylmethyl group and the oxazolidinone ring. This combination imparts specific chemical properties that make it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug development highlight its significance in scientific research .
Properties
IUPAC Name |
4-benzhydryl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOCTJMBYZNEJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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